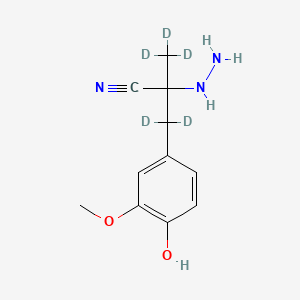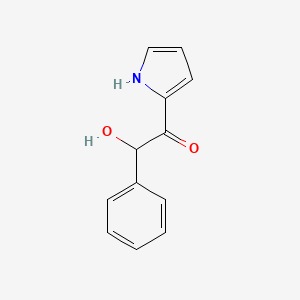![molecular formula C29H43LiN9O15P2 B562791 N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT CAS No. 102029-94-7](/img/new.no-structure.jpg)
N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT is a synthetic nucleotide derivative. This compound is known for its role in various biochemical processes, particularly in the context of enzymatic reactions and molecular biology research. It is often used in studies involving nucleotide interactions and enzyme kinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT involves multiple steps, starting with the modification of adenosine derivatives. The process typically includes the introduction of the 6-aminohexyl group to the adenine base, followed by the carbamoylmethylation of the nicotinamide moiety. The final step involves the formation of the lithium salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The reaction conditions are optimized to maintain the integrity of the nucleotide structure and to prevent degradation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinamide moiety.
Reduction: Reduction reactions can occur at the adenine base, affecting its interaction with other molecules.
Substitution: Substitution reactions are common, especially involving the aminohexyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products: The major products formed from these reactions include modified nucleotides with altered functional groups, which can be used in further biochemical studies.
Applications De Recherche Scientifique
N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT is widely used in scientific research due to its versatility:
Chemistry: Used in studies of nucleotide interactions and enzyme kinetics.
Biology: Plays a role in understanding cellular processes involving nucleotides.
Medicine: Investigated for its potential in therapeutic applications, particularly in enzyme replacement therapies.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
Mécanisme D'action
The compound exerts its effects by interacting with specific enzymes and nucleotide-binding proteins. The 6-aminohexyl group enhances its binding affinity to these molecular targets, facilitating various biochemical reactions. The carbamoylmethyl group on the nicotinamide moiety plays a crucial role in stabilizing the compound’s interaction with enzymes, thereby influencing their activity.
Comparaison Avec Des Composés Similaires
- N6-(6-Aminohexyl)-adenosine 2’,5’-diphosphate lithium salt
- N6-(6-Aminohexyl)-adenosine 3’,5’-diphosphate lithium salt
- N6-(6-Aminohexyl)-adenosine 5’-monophosphate
Uniqueness: N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT is unique due to the presence of both the 6-aminohexyl and carbamoylmethyl groups, which enhance its binding properties and stability. This dual modification allows for more specific interactions with enzymes and nucleotide-binding proteins, making it a valuable tool in biochemical research.
Propriétés
Numéro CAS |
102029-94-7 |
|---|---|
Formule moléculaire |
C29H43LiN9O15P2 |
Poids moléculaire |
826.599 |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;lithium |
InChI |
InChI=1S/C29H43N9O15P2.Li/c30-7-3-1-2-4-8-32-19(39)10-33-26-20-27(35-14-34-26)38(15-36-20)29-24(43)22(41)18(52-29)13-50-55(47,48)53-54(45,46)49-12-17-21(40)23(42)28(51-17)37-9-5-6-16(11-37)25(31)44;/h5-6,9,11,14-15,17-18,21-24,28-29,40-43H,1-4,7-8,10,12-13,30H2,(H5-,31,32,33,34,35,39,44,45,46,47,48);/t17-,18-,21-,22-,23-,24-,28-,29-;/m1./s1 |
Clé InChI |
MBNLGKPSMGNISQ-AZEHUBOCSA-N |
SMILES |
[Li].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5NCC(=O)NCCCCCCN)O)O)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal](/img/structure/B562710.png)


![N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine](/img/structure/B562720.png)
![7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B562721.png)




![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)


